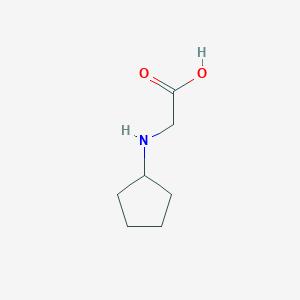

2-(Cyclopentylamino)acetic acid

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 230427. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2-(cyclopentylamino)acetic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H13NO2/c9-7(10)5-8-6-3-1-2-4-6/h6,8H,1-5H2,(H,9,10) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LRHRHAWNXCGABU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(C1)NCC(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H13NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30310705 | |

| Record name | 2-(cyclopentylamino)acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30310705 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

143.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

58988-41-3 | |

| Record name | 58988-41-3 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=230427 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-(cyclopentylamino)acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30310705 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Enantiospecific Cocrystallization:in Some Cases, a Chiral Coformer Can Be Used to Selectively Crystallize One Enantiomer from a Racemic Mixture, Leaving the Other in Solution.nih.govthis Method Has Been Demonstrated for the Resolution of Various Chiral Compounds.nih.gov

Stereoselective Chemical Transformations of the Cyclopentylaminoacetic Acid Moiety

A stereoselective reaction is one in which one stereoisomer is formed or destroyed in preference to all others that might be. masterorganicchemistry.comslideshare.net In the context of 2-(Cyclopentylamino)acetic acid, the existing stereocenter can influence the stereochemical outcome of subsequent reactions at other parts of the molecule.

For example, if a pure enantiomer of this compound were to be N-alkylated with a bulky electrophile, the existing stereocenter and the conformationally restricted cyclopentyl group could sterically hinder one face of the nitrogen atom more than the other. This could lead to a diastereoselective formation of one N-substituted product over another.

Similarly, if the carboxylic acid group were to be converted to a ketone, a subsequent reduction of the ketone to an alcohol could be stereoselective. The approach of the reducing agent could be directed by the existing stereocenter, leading to the preferential formation of one diastereomeric alcohol.

A reaction is termed stereospecific if the stereochemistry of the product is dependent on the stereochemistry of the starting material. masterorganicchemistry.comslideshare.net For example, an S_N2 reaction is stereospecific because an (R)-enantiomer will give an (S)-enantiomer product, and vice versa. While specific stereospecific reactions on this compound are not detailed in the literature, any transformation that proceeds through a concerted mechanism involving the chiral center would be expected to be stereospecific.

Interactive Data Table: Methodologies for Chiral Synthesis and Resolution of Amino Acid Analogues

| Methodology | Description | Application Example/Potential | Reference |

| Asymmetric Synthesis | |||

| Organocatalysis | Use of small chiral organic molecules to induce stereoselectivity. | Asymmetric Michael addition using prolinol derivatives to synthesize chiral γ-nitroaldehydes. | mdpi.com |

| Chiral Phosphoric Acid Catalysis | Acid catalysis using a chiral phosphoric acid to control stereochemistry. | Kinetic resolution of 6-NH2-substituted uracils with high enantioselectivity. | rsc.org |

| 'Clip-Cycle' Synthesis | Alkene metathesis followed by enantioselective intramolecular aza-Michael cyclization. | Asymmetric synthesis of 2,2- and 3,3-disubstituted pyrrolidines. | whiterose.ac.uk |

| Chiral Resolution | |||

| Diastereomeric Salt Formation | Separation of enantiomers via crystallization of diastereomeric salts with a chiral resolving agent. | A common industrial method for resolving racemic acids and amines. | nih.gov |

| Enantiospecific Cocrystallization | Selective crystallization of one enantiomer from a racemate using a chiral coformer. | Resolution of S-etiracetam from a racemic mixture with high purity and yield. | nih.gov |

| Chiral Chromatography | Separation based on differential interaction with a chiral stationary phase. | Analytical and preparative separation of enantiomers. | N/A |

Enzymatic Resolution:enzymes Are Inherently Chiral and Can Selectively React with One Enantiomer in a Racemic Mixture, Allowing for the Separation of the Other.

Chiral Resolution Techniques for Enantiomer Separation

When an asymmetric synthesis is not feasible or a racemic mixture is produced, chiral resolution is employed to separate the enantiomers. Chiral resolution is the process of separating a racemate into its constituent enantiomers. nih.gov

Computational Chemistry and Theoretical Modeling of 2 Cyclopentylamino Acetic Acid

Quantum Chemical Calculations for Electronic Structure and Reactivity

There is no specific literature detailing quantum chemical calculations, such as Density Functional Theory (DFT) or ab initio methods, for 2-(Cyclopentylamino)acetic acid. Such studies would theoretically provide valuable insights into its molecular geometry, electronic properties (like HOMO-LUMO energy levels), and vibrational frequencies.

Molecular Docking and Ligand-Target Interaction Studies

Molecular docking is a computational technique used to predict how a molecule might bind to a biological target. There are no available research articles that report the results of molecular docking studies specifically involving this compound.

Prediction of Binding Modes and Affinities

Without any published docking studies, there are no predictions for the binding modes or affinities of this compound with any known biological targets. Research on derivatives, such as 2-(cyclopentylamino)thiazol-4(5H)-one, has explored their inhibitory activities against enzymes like 11β-hydroxysteroid dehydrogenase, but this does not provide direct information on the binding of this compound itself. mdpi.com

Correlation of Theoretical Binding Energies with Experimental Observations

As there are no reported theoretical binding energies or corresponding experimental biological activity data for this compound, no correlation between theoretical predictions and experimental observations can be established.

Structure-Activity Relationship (SAR) and Quantitative Structure-Activity Relationship (QSAR) Derivations

SAR and QSAR studies are crucial for optimizing lead compounds in drug discovery. These analyses rely on comparing the biological activity of a series of related compounds to their structural or physicochemical properties. Currently, there are no published SAR or QSAR studies that include this compound as part of a chemical series. While the principles of SAR and QSAR are well-documented for various classes of compounds, including other acetic acid derivatives, this general knowledge cannot be used to derive specific relationships for the title compound without relevant biological data. researchgate.netnih.gov

Molecular Dynamics Simulations for Conformational Analysis and Solvent Effects

Molecular dynamics (MD) simulations are a powerful computational method used to study the dynamic behavior of molecules over time. For a flexible molecule like this compound, which possesses multiple rotatable bonds, MD simulations provide invaluable insights into its conformational landscape and the influence of the surrounding environment, such as different solvents.

A typical MD simulation protocol for this compound would involve several key steps. Initially, a starting 3D structure of the molecule would be generated and optimized using quantum mechanical methods. This optimized structure would then be placed in a simulation box, solvated with a chosen solvent, such as water, to mimic physiological conditions, or other organic solvents to understand its behavior in different chemical environments. The system would then be subjected to energy minimization to remove any steric clashes or unfavorable geometries. Following minimization, the system is gradually heated to a target temperature and equilibrated to ensure it reaches a stable state. Finally, a production simulation is run for a duration sufficient to sample a wide range of conformational states.

Analysis of the MD trajectory would reveal the preferred three-dimensional arrangements of the molecule. Key dihedral angles, such as those around the C-N bond and the C-C bond of the acetic acid moiety, would be monitored to identify the most stable rotamers. The flexibility of the cyclopentyl ring, which can adopt various puckered conformations (e.g., envelope, twist), would also be a focus of the analysis.

Table 1: Hypothetical Molecular Dynamics Simulation Parameters for this compound

| Parameter | Value/Description |

| Force Field | GROMOS, AMBER, CHARMM, or OPLS-AA |

| Solvent Models | SPC/E, TIP3P (for water); appropriate models for others |

| Simulation Box | Cubic or dodecahedron, with periodic boundary conditions |

| System Size | ~5000-10000 atoms (including solvent) |

| Temperature | 298 K (25 °C) or 310 K (37 °C) |

| Pressure | 1 atm |

| Simulation Time | 100 ns - 1 µs |

| Conformational Analysis | Dihedral angle distributions, RMSD, RMSF, cluster analysis |

Application of In Silico Screening Methods for Novel Derivatives

In silico screening, also known as virtual screening, is a computational technique used in drug discovery to search large libraries of small molecules to identify those structures that are most likely to bind to a drug target, typically a protein or enzyme. While no specific in silico screening campaigns for derivatives of this compound have been reported, the general methodology provides a clear framework for how such a study would be conducted.

The primary goal of screening for novel derivatives would be to identify compounds with improved properties, such as enhanced binding affinity to a specific biological target, better selectivity, or more favorable pharmacokinetic profiles. The process would begin with the generation of a virtual library of derivatives. This could be achieved by computationally modifying the parent structure of this compound at various positions. For example, substitutions could be made on the cyclopentyl ring, the amine nitrogen, or the carboxylic acid group.

Once the virtual library is established, structure-based or ligand-based screening methods can be employed. In structure-based virtual screening, if the three-dimensional structure of the target protein is known, molecular docking simulations would be performed. Each derivative from the library would be docked into the binding site of the target, and a scoring function would be used to estimate the binding affinity. Derivatives with the best docking scores would be selected as potential hits for further investigation.

In the absence of a known target structure, ligand-based methods could be used. These methods rely on the knowledge of other molecules that are active against the target of interest. A pharmacophore model, which defines the essential three-dimensional arrangement of functional groups required for biological activity, could be developed based on known active compounds. The virtual library of this compound derivatives would then be screened to identify molecules that match the pharmacophore model.

The top-ranked candidates from the in silico screening would then be prioritized for chemical synthesis and experimental testing to validate their predicted activity. This computational approach significantly narrows down the number of compounds that need to be synthesized and tested, thereby saving time and resources in the drug discovery process. Studies on other N-substituted glycine (B1666218) derivatives have shown that this approach can successfully identify molecules with desired biological activities. nih.govacs.org

Table 2: Illustrative In Silico Screening Workflow for this compound Derivatives

| Step | Description |

| 1. Target Identification | Define the biological target (e.g., enzyme, receptor) for which novel ligands are sought. |

| 2. Library Generation | Create a virtual library of this compound derivatives by adding or modifying functional groups. |

| 3. Virtual Screening | - Structure-Based: Docking of derivatives to the target's binding site. - Ligand-Based: Pharmacophore modeling or QSAR. |

| 4. Hit Selection | Rank derivatives based on docking scores or pharmacophore fit and select the top candidates. |

| 5. ADMET Prediction | Computationally predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of the selected hits. nih.govresearchgate.netnih.govinstem.comproquest.com |

| 6. Synthesis & Testing | Synthesize the most promising candidates for experimental validation of their biological activity. |

Future Directions and Emerging Research Avenues Concerning 2 Cyclopentylamino Acetic Acid

Innovation in Synthetic Methodologies for Enhanced Efficiency and Sustainability

The development of efficient and environmentally benign synthetic routes is a cornerstone of modern chemistry. For 2-(cyclopentylamino)acetic acid and its analogues, future efforts will likely focus on moving beyond traditional methods towards more sustainable practices. This includes the adoption of green chemistry principles, such as the use of safer solvents, minimizing waste, and employing catalytic processes. rsc.orgrsc.org For instance, research into the catalytic fixation of nitrogen and carbon dioxide to produce amino acids could pave the way for entirely new, sustainable synthetic pathways. rsc.org Mechanochemical methods, which reduce or eliminate the need for solvents, also present a promising avenue for the synthesis of amino acid derivatives. rsc.org

| Synthetic Approach | Potential Advantages for this compound Synthesis |

| Green Chemistry | Reduced environmental impact, increased safety, potential for lower costs. rsc.orgrsc.org |

| Catalytic Methods | High efficiency, selectivity, and the ability to operate under mild conditions. rsc.org |

| Mechanochemistry | Solvent-free or reduced solvent reactions, leading to less waste. rsc.org |

| Biocatalysis | High specificity and enantioselectivity, operating under mild, aqueous conditions. |

Design and Discovery of Novel Cyclopentylaminoacetic Acid Scaffolds and Hybrids

The core structure of this compound provides a versatile platform for the design of new molecular entities. The concept of "privileged structures," which are molecular frameworks capable of binding to multiple biological targets, is highly relevant. unife.it By modifying the cyclopentyl ring, the acetic acid moiety, or the secondary amine, researchers can create libraries of novel compounds with diverse pharmacological profiles. nih.gov

A particularly promising strategy is the creation of hybrid molecules, which combine the this compound scaffold with other pharmacophores to achieve synergistic or multi-target effects. nih.govnih.gov For example, incorporating this scaffold into known anticancer agents could lead to derivatives with enhanced potency or selectivity. mdpi.comnih.gov The cyclopentyl group itself has been shown to be a favorable substituent in some kinase inhibitors, suggesting its potential to enhance the antiproliferative activity of new hybrid compounds. mdpi.com

Advanced Chiral Chemistry and Stereoselective Synthesis of Enantiopure Analogues

Chirality plays a crucial role in the biological activity of many molecules. As this compound possesses a chiral center, the stereoselective synthesis of its enantiomers is a critical area of research. The development of methods to produce enantiopure R- and S-configured analogues is essential for understanding their differential interactions with biological targets. nih.gov

Recent advances in enantioselective synthesis, such as phase-transfer catalysis and catalytic enantioselective reduction of ketones, offer powerful tools for accessing specific stereoisomers of α-amino acids. organic-chemistry.orgacs.org These methods can provide high enantiomeric excess under mild reaction conditions. organic-chemistry.org Furthermore, the development of catalytic methods for stereocontrolled C-H amination presents a novel and efficient route to chiral α-amino acids. nature.com

| Stereoselective Synthesis Technique | Relevance to this compound Analogues |

| Phase-Transfer Catalysis | Enables the enantioselective synthesis of optically active α-amino acid derivatives using chiral catalysts. acs.org |

| Catalytic Enantioselective Reduction | Allows for the synthesis of specific enantiomers with high purity. organic-chemistry.org |

| N-H Insertion Reactions | Provides a highly enantioselective route to α-amino acid derivatives under mild conditions. rsc.org |

| Stereocontrolled C(sp³)-H Insertion | A modern approach for the synthesis of a wide variety of unnatural α-amino acids. nature.com |

Integrative Computational-Experimental Research Paradigms

The synergy between computational modeling and experimental validation is revolutionizing drug discovery and chemical research. nih.govnih.gov For this compound, in silico methods can be employed to predict the binding affinity of novel derivatives to their targets, assess their pharmacokinetic properties, and guide the design of new scaffolds. mdpi.comacs.org

Molecular docking and molecular dynamics simulations can provide detailed insights into the interactions between ligands and their protein targets at the atomic level. frontiersin.org These computational predictions can then be validated through experimental assays, creating an iterative cycle of design, synthesis, and testing that accelerates the discovery process. mdpi.com This integrative approach is crucial for identifying promising lead compounds and understanding their mechanism of action. nih.govacs.org

Exploration of New Biochemical Pathways and Targets

While this compound is known to be an antagonist of histone H3, its full range of biological activities is likely yet to be discovered. organic-chemistry.org Future research will aim to identify new biochemical pathways and molecular targets for this compound and its derivatives. This exploration can be facilitated by proteomic studies and activity-based protein profiling (ABPP), which can identify protein-ligand interactions in complex biological systems. nih.govnih.gov

The identification of novel targets could open up new therapeutic applications for this compound derivatives in areas beyond their current scope. nih.gov Understanding the broader biological context in which these molecules operate is key to unlocking their full potential. The reconstruction of metabolic pathways from genomic data can also provide clues to the potential roles of amino acid derivatives in cellular processes. nih.gov

Development of Advanced Research Tools and Probes

To further investigate the biological functions of this compound, the development of advanced research tools is essential. This includes the design and synthesis of chemical probes, which are small molecules used to study protein function in living systems. nih.govtandfonline.com For example, fluorescently labeled derivatives of this compound could be used to visualize its subcellular localization and track its interactions with target proteins in real-time. nih.govfrontiersin.orgacs.org

Activity-based probes can be designed to covalently label specific amino acid residues in target proteins, providing a powerful tool for target identification and validation. nih.govyoutube.com The development of such probes for this compound would significantly enhance our ability to study its mechanism of action and explore its role in cellular signaling. risingkashmir.com

| Research Tool | Application for this compound Research |

| Fluorescent Probes | Real-time imaging of the compound in cells, tracking protein interactions. nih.govacs.orgwikipedia.org |

| Chemical Probes | Studying protein function, target identification and validation. nih.govtandfonline.com |

| Activity-Based Probes | Covalently labeling target proteins to identify binding sites and assess target engagement. nih.govyoutube.com |

| Radiolabeled Ligands | Used in binding assays and in vivo imaging studies such as PET. mdpi.com |

Q & A

Basic: How can the synthesis of 2-(Cyclopentylamino)acetic acid be optimized for high yield and purity?

Methodological Answer:

Optimization involves selecting appropriate reagents and reaction conditions. For example, details a multi-step synthesis of structurally similar derivatives using cyclopentylamine precursors. Key steps include:

- Procedure Selection : Employing methods like nucleophilic substitution or condensation reactions under controlled pH and temperature.

- Purification : Use recrystallization or column chromatography to isolate the product, as highlighted in , which lists this compound hydrochloride as a building block requiring precise handling.

- Analytical Validation : Confirm purity via HPLC or NMR, referencing protocols in for reproducibility .

Basic: What crystallographic tools are recommended for determining the structure of this compound?

Methodological Answer:

The SHELX suite (e.g., SHELXL for refinement) and ORTEP-III (for graphical representation) are industry standards. emphasizes SHELX’s robustness in small-molecule refinement, while details ORTEP-3’s GUI for visualizing thermal ellipsoids and hydrogen-bonding networks. Steps include:

- Data Collection : High-resolution X-ray diffraction data.

- Refinement : Iterative cycles in SHELXL to resolve disorder or twinning.

- Validation : Check R-factors and residual electron density maps .

Basic: How can researchers evaluate the biological activity of this compound?

Methodological Answer:

Combine computational and experimental approaches:

- Docking Studies : Use software like AutoDock to predict interactions with targets (e.g., enzymes in , where cyclopentylamino derivatives act as inhibitors).

- In Vitro Assays : Test cytotoxicity (MTT assay), antioxidant activity (DPPH radical scavenging), or enzyme inhibition (e.g., 11β-HSD in ).

- Structure-Activity Relationships (SAR) : Modify functional groups (e.g., cyclopentyl ring substituents) and compare bioactivity, as in .

Advanced: How should researchers address contradictions in spectroscopic or crystallographic data during characterization?

Methodological Answer:

Contradictions often arise from dynamic effects or impurities. Strategies include:

- Multi-Technique Cross-Validation : Compare NMR, IR, and mass spectrometry data with crystallographic results ( ).

- Dynamic NMR Studies : Resolve conformational equilibria affecting spectral splitting.

- Impurity Profiling : Use LC-MS to identify byproducts ( guidelines).

- Theoretical Calculations : DFT simulations (e.g., Gaussian) to predict spectra and reconcile discrepancies .

Advanced: What challenges arise when incorporating this compound into multi-step syntheses, and how can they be mitigated?

Methodological Answer:

Challenges include steric hindrance from the cyclopentyl group and sensitivity to acidic/basic conditions. Solutions:

- Protection/Deprotection : Use tert-butyloxycarbonyl (Boc) groups for amine protection ( ).

- Catalytic Optimization : Employ palladium catalysts for cross-coupling steps, as in ’s thiazolone derivatives.

- In Situ Monitoring : Track intermediates via TLC or inline IR spectroscopy () .

Advanced: How can researchers ensure reproducibility in synthesizing and characterizing this compound derivatives?

Methodological Answer:

Follow ’s guidelines for experimental rigor:

- Detailed Protocols : Document reaction conditions (solvent, temperature, molar ratios).

- Batch Consistency : Use standardized reagents (e.g., from ’s building blocks).

- Data Sharing : Include raw spectral and crystallographic data in supplementary materials.

- Peer Validation : Collaborate with independent labs to replicate results .

Comparative: How does the cyclopentylamino group in this compound influence its physicochemical properties compared to cyclohexyl or aromatic analogs?

Methodological Answer:

- Steric and Electronic Effects : The smaller cyclopentyl ring increases ring strain but improves solubility over cyclohexyl ().

- Conformational Analysis : Use X-ray crystallography ( ) or NOESY NMR to compare ring puckering.

- LogP Calculations : Predict hydrophobicity via software like ChemAxon; cyclopentyl derivatives often balance lipophilicity and bioavailability better than aromatic analogs .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.